A-836339 (Standard)

Description

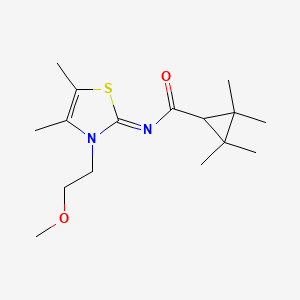

Structure

3D Structure

Properties

IUPAC Name |

N-[3-(2-methoxyethyl)-4,5-dimethyl-1,3-thiazol-2-ylidene]-2,2,3,3-tetramethylcyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O2S/c1-10-11(2)21-14(18(10)8-9-20-7)17-13(19)12-15(3,4)16(12,5)6/h12H,8-9H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKGIMVBQKSRTGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=NC(=O)C2C(C2(C)C)(C)C)N1CCOC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601010006 | |

| Record name | [N(Z)]-N-[3-(2-Methoxyethyl)-4,5-dimethyl-2(3H)-thiazolylidene]-2,2,3,3-tetramethylcyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601010006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959746-77-1 | |

| Record name | A-836339 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0959746771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [N(Z)]-N-[3-(2-Methoxyethyl)-4,5-dimethyl-2(3H)-thiazolylidene]-2,2,3,3-tetramethylcyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601010006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A-836339 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6Y1J258EG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A-836339: A Technical Guide to a Potent and Selective Cannabinoid Receptor 2 (CB2) Agonist

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

A-836339 is a synthetic, potent, and highly selective full agonist for the cannabinoid receptor 2 (CB2). Developed by Abbott Laboratories, this small molecule has become a valuable pharmacological tool for investigating the therapeutic potential of CB2 receptor modulation, particularly in the context of pain and inflammation. Its primary mechanism of action is the activation of the CB2 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in immune cells and to a lesser extent in the central and peripheral nervous systems. This targeted action, with significantly lower affinity for the psychoactive cannabinoid receptor 1 (CB1), makes A-836339 an attractive candidate for therapeutic development, avoiding the undesirable central nervous system effects associated with non-selective cannabinoid agonists.

Core Compound Profile

| Identifier | Value |

| IUPAC Name | N-[3-(2-methoxyethyl)-4,5-dimethyl-1,3-thiazol-2-ylidene]-2,2,3,3-tetramethylcyclopropane-1-carboxamide |

| CAS Number | 959746-77-1 |

| Molecular Formula | C16H26N2O2S |

| Molar Mass | 310.46 g/mol |

Primary Mechanism of Action: CB2 Receptor Agonism

A-836339 exerts its pharmacological effects by binding to and activating the CB2 receptor. The CB2 receptor is primarily coupled to the inhibitory G protein, Gαi/o. Upon activation by an agonist like A-836339, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade is central to the anti-inflammatory and analgesic effects observed with CB2 receptor activation.

Quantitative Pharmacological Data

The selectivity and potency of A-836339 have been characterized through various in vitro assays. The following tables summarize the key quantitative data for human and rat cannabinoid receptors.

Table 1: Radioligand Binding Affinity (Ki)

| Receptor | Species | Ki (nM) | Reference |

| CB2 | Human | 0.64 | [1][2] |

| CB1 | Human | 270 | [1][2] |

Binding affinity was determined using competitive radioligand binding assays with [3H]-CP55,940.

Table 2: Functional Potency and Efficacy (EC50)

| Assay | Receptor | Species | EC50 (nM) | Reference |

| cAMP Inhibition | CB2 | Human | 3.1 | [3][4] |

| [35S]GTPγS Binding | CB2 | Human | 76.6 | [4] |

Functional potency was assessed by measuring the inhibition of forskolin-stimulated cAMP production and the stimulation of [35S]GTPγS binding in cells expressing the respective receptors.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of A-836339 for CB1 and CB2 receptors.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from HEK293 cells stably overexpressing either human CB1 or CB2 receptors.

-

Competitive Binding: In a 96-well plate, incubate the cell membranes with a constant concentration of the high-affinity radioligand [3H]-CP55,940 and varying concentrations of unlabeled A-836339.

-

Incubation: The mixture is incubated for 90 minutes at 37°C to reach binding equilibrium.

-

Harvesting: The reaction is terminated by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The percentage of specific binding is plotted against the log concentration of A-836339 to determine the IC50 value (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.

Forskolin-Stimulated cAMP Inhibition Assay

Objective: To measure the functional potency (EC50) of A-836339 in inhibiting adenylyl cyclase activity.

Methodology:

-

Cell Plating: CHO-K1 cells stably expressing the human CB2 receptor are plated in a 384-well plate and incubated overnight.

-

Compound Addition: Varying concentrations of A-836339 are added to the cells.

-

Stimulation: Forskolin (B1673556) (a direct activator of adenylyl cyclase) is added to all wells (except for baseline controls) to stimulate cAMP production. The final concentration of forskolin is typically at its EC80.

-

Incubation: The plate is incubated at room temperature for 30-45 minutes.

-

cAMP Detection: The reaction is stopped, and intracellular cAMP levels are measured using a competitive immunoassay, often employing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology (e.g., LANCE Ultra cAMP Detection Kit).

-

Data Analysis: The reduction in the forskolin-stimulated cAMP signal is plotted against the log concentration of A-836339. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.

In Vivo Pain Models

A-836339 has demonstrated efficacy in preclinical models of both inflammatory and neuropathic pain.

4.3.1. Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

Objective: To assess the anti-hyperalgesic effects of A-836339 in a model of persistent inflammatory pain.

Protocol:

-

Induction: A persistent inflammatory state is induced by a single intraplantar injection of Complete Freund's Adjuvant (CFA) into the hind paw of a rat.

-

Drug Administration: A-836339 or vehicle is administered systemically (e.g., intraperitoneally or orally) at various doses.

-

Behavioral Testing: Nociceptive thresholds are measured at different time points post-drug administration. This is typically assessed by measuring the paw withdrawal latency to a thermal stimulus (Hargreaves test) or the paw withdrawal threshold to a mechanical stimulus (von Frey filaments).

-

Data Analysis: The reversal of CFA-induced thermal hyperalgesia or mechanical allodynia by A-836339 is quantified and compared to the vehicle-treated group.

4.3.2. Chronic Constriction Injury (CCI) Model of Neuropathic Pain

Objective: To evaluate the anti-allodynic effects of A-836339 in a model of nerve injury-induced neuropathic pain.

Protocol:

-

Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level, and loose ligatures are placed around it, causing a chronic constriction.

-

Drug Administration: After a period for the development of neuropathic pain symptoms (typically 7-14 days), A-836339 or vehicle is administered.

-

Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments, measuring the paw withdrawal threshold to a non-noxious mechanical stimulus.

-

Data Analysis: The increase in paw withdrawal threshold following A-836339 treatment is compared to the baseline and vehicle-treated groups to determine the extent of analgesia.

Concluding Remarks

A-836339 is a well-characterized and highly selective CB2 receptor agonist that serves as a critical tool for preclinical research into the role of the CB2 receptor in various physiological and pathological processes. Its potent anti-inflammatory and analgesic properties, demonstrated in robust in vitro and in vivo models, underscore the therapeutic potential of targeting the CB2 receptor for the treatment of pain and inflammatory disorders without the psychotropic side effects associated with CB1 receptor activation. The data and protocols presented in this guide provide a comprehensive resource for researchers aiming to utilize A-836339 in their studies.

References

- 1. Discovery of selective cannabinoid CB2 receptor agonists by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. egrove.olemiss.edu [egrove.olemiss.edu]

- 4. Application of the chronic constriction injury of the partial sciatic nerve model to assess acupuncture analgesia - PMC [pmc.ncbi.nlm.nih.gov]

A-836339: A Potent and Selective CB2 Receptor Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

A-836339 is a synthetic, potent, and highly selective full agonist for the cannabinoid receptor type 2 (CB2).[1][2] Developed by Abbott Laboratories, this compound has emerged as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the CB2 receptor. Its high affinity and selectivity for CB2 over the psychoactive cannabinoid receptor type 1 (CB1) make it a promising candidate for therapeutic development, particularly in the fields of pain management and inflammation, without the undesirable central nervous system effects associated with CB1 activation.[1][3][4] This technical guide provides a comprehensive overview of A-836339, including its binding and functional characteristics, detailed experimental protocols for its characterization, and an exploration of its downstream signaling pathways.

Quantitative Pharmacological Data

The pharmacological profile of A-836339 has been extensively characterized through a variety of in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity and functional potency.

Table 1: Radioligand Binding Affinity of A-836339

| Receptor | Species | Radioligand | Ki (nM) | Reference |

| CB2 | Human | [3H]CP55,940 | 0.64 | [1] |

| CB2 | Human | Not Specified | 0.4 | [5] |

| CB2 | Rat | [3H]CP55,940 | 0.8 | [5] |

| CB1 | Human | [3H]CP55,940 | 270 | [1] |

Ki represents the inhibitory constant, a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Potency of A-836339

| Assay Type | Receptor | Species | EC50 (nM) | Reference |

| Cyclase Functional Assay | Human CB2 | Not Specified | 1.3 | [3] |

| FLIPR Assay | Human CB2 | Not Specified | 2.5 | [3] |

| Cyclase Functional Assay | Rat CB2 | Not Specified | 2.1 | [3] |

| FLIPR Assay | Rat CB2 | Not Specified | 4.1 | [3] |

EC50 represents the half-maximal effective concentration, indicating the concentration of a drug that induces a response halfway between the baseline and maximum.

Table 3: In Vivo Efficacy of A-836339 in Pain Models

| Pain Model | Species | Administration Route | Effective Dose | Observed Effect | Reference |

| Chronic Constriction Injury (CCI) | Rat | Intraperitoneal (i.p.) | 3, 10, 30 µmol/kg | Dose-dependent reversal of mechanical allodynia | [3][6] |

| Complete Freund's Adjuvant (CFA) | Rat | Intraperitoneal (i.p.) | 3, 10, 30 µmol/kg | Potent antihyperalgesic effect | [3][7] |

| Neuropathic Pain | Rat | Intravenous (i.v.) | 0.3-3 µmol/kg | Reduction of evoked and spontaneous WDR neuronal activity | [8] |

| Neuropathic Pain | Rat | Intrathecal (i.t.) | 0.3, 1 nmol | Attenuation of von Frey-evoked and spontaneous firing of WDR neurons | [8] |

| Inflammatory Pain | Mouse | Intraperitoneal (i.p.) | 1-10 µmol/kg | Reversal of inflammatory pain | [5] |

WDR: Wide Dynamic Range

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize A-836339.

Radioligand Displacement Binding Assay

This assay is employed to determine the binding affinity of a test compound (A-836339) by measuring its ability to displace a radiolabeled ligand from its receptor.[9][10][11][12]

Objective: To determine the Ki of A-836339 for human and rat CB1 and CB2 receptors.

Materials:

-

Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human or rat CB1 or CB2 receptors.[13]

-

Radioligand: [3H]CP55,940.

-

Test Compound: A-836339.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, and 0.5% bovine serum albumin (BSA), pH 7.4.

-

Non-specific binding control: A high concentration of a known cannabinoid receptor agonist (e.g., 10 µM WIN 55,212-2).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of A-836339 in the assay buffer.

-

In a 96-well plate, add the cell membranes, the radioligand ([3H]CP55,940 at a concentration near its Kd), and either the vehicle, varying concentrations of A-836339, or the non-specific binding control.

-

Incubate the plate at 30°C for 90 minutes to allow the binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove any residual unbound radioligand.

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The Ki value for A-836339 is then calculated from the IC50 value (the concentration of A-836339 that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

Radioligand Displacement Assay Workflow

cAMP Functional Assay

This assay measures the ability of an agonist to modulate the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in G-protein coupled receptor (GPCR) signaling.[14][15][16][17][18]

Objective: To determine the EC50 of A-836339 for the inhibition of adenylyl cyclase via CB2 receptor activation.

Materials:

-

CHO cells stably expressing the human or rat CB2 receptor.

-

Assay medium (e.g., DMEM) containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

A-836339.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or bioluminescence-based).

Procedure:

-

Seed the CB2-expressing CHO cells in a 96-well or 384-well plate and allow them to attach overnight.

-

Replace the culture medium with assay medium containing the phosphodiesterase inhibitor and incubate for a short period.

-

Add varying concentrations of A-836339 to the cells.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production. The CB2 receptor, being Gi-coupled, will inhibit this forskolin-induced cAMP accumulation.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Lyse the cells to release the intracellular cAMP.

-

Measure the cAMP levels using a suitable detection kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the log concentration of A-836339 to generate a dose-response curve.

-

Calculate the EC50 value from the dose-response curve using non-linear regression analysis.

cAMP Functional Assay Workflow

Signaling Pathways

The CB2 receptor is a class A G-protein coupled receptor (GPCR).[19] Upon activation by an agonist such as A-836339, the receptor undergoes a conformational change that facilitates the coupling to and activation of intracellular heterotrimeric G-proteins.

The primary signaling pathway for the CB2 receptor involves coupling to Gi/o proteins.[19][20] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. The dissociation of the G-protein into its Gαi/o and Gβγ subunits also leads to the modulation of other downstream effectors, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2 and p38, and the modulation of ion channels.[21][22] While predominantly coupled to Gi, some studies suggest potential coupling to Gs under certain conditions, leading to a more complex signaling profile.[21]

CB2 Receptor Signaling Pathway

Conclusion

A-836339 is a highly valuable research tool characterized by its potent and selective agonism at the CB2 receptor. Its well-defined pharmacological profile, coupled with its demonstrated efficacy in preclinical models of pain and inflammation, underscores its potential as a lead compound for the development of novel therapeutics. The detailed experimental protocols and an understanding of its signaling mechanisms provided in this guide are intended to facilitate further research into the therapeutic applications of selective CB2 receptor modulation.

References

- 1. A-836,339 - Wikipedia [en.wikipedia.org]

- 2. A-836339 - Labchem Catalog [catalog.labchem.com.my]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of a cannabinoid CB2 receptor-selective agonist, A-836339 [2,2,3,3-tetramethyl-cyclopropanecarboxylic acid [3-(2-methoxy-ethyl)-4,5-dimethyl-3H-thiazol-(2Z)-ylidene]-amide], using in vitro pharmacological assays, in vivo pain models, and pharmacological magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A CB(2) receptor agonist, A-836339, modulates wide dynamic range neuronal activity in neuropathic rats: contributions of spinal and peripheral CB(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Springer Nature Experiments [experiments.springernature.com]

- 11. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 13. researchgate.net [researchgate.net]

- 14. cAMP-Glo™ Assay Protocol [promega.com]

- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. cosmobio.co.jp [cosmobio.co.jp]

- 17. cAMP-Glo™ Assay [promega.com]

- 18. resources.revvity.com [resources.revvity.com]

- 19. Structural and functional insights into the G protein-coupled receptors: CB1 and CB2 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Second Intracellular Loop of the Human Cannabinoid CB2 Receptor Governs G Protein Coupling in Coordination with the Carboxyl Terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Frontiers | Cannabinoid CB1 and CB2 Receptor-Mediated Arrestin Translocation: Species, Subtype, and Agonist-Dependence [frontiersin.org]

A-836339: A Technical Guide to a Selective Cannabinoid Receptor 2 (CB2) Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, physicochemical and pharmacological properties, and mechanism of action of A-836339, a potent and selective agonist for the cannabinoid receptor 2 (CB2). The information presented herein is intended to support research and drug development efforts focused on the therapeutic potential of targeting the CB2 receptor.

Chemical Structure and Physicochemical Properties

A-836339, developed by Abbott Laboratories, is a synthetic cannabinoid that acts as a full agonist at the CB2 receptor.[1][2] Its chemical and physical data are summarized below.

Table 1: Chemical and Physical Properties of A-836339

| Identifier | Value |

| IUPAC Name | N-[3-(2-methoxyethyl)-4,5-dimethyl-1,3-thiazol-2-ylidene]-2,2,3,3-tetramethylcyclopropane-1-carboxamide[1] |

| CAS Number | 959746-77-1[1] |

| Chemical Formula | C₁₆H₂₆N₂O₂S[1][2] |

| Molar Mass | 310.46 g·mol⁻¹[1] |

| SMILES | Cc1c(sc(=NC(=O)C2C(C2(C)C)(C)C)n1CCOC)C[1] |

| InChI | InChI=1S/C16H26N2O2S/c1-10-11(2)21-14(18(10)8-9-20-7)17-13(19)12-15(3,4)16(12,5)6/h12H,8-9H2,1-7H3[1] |

| Solubility | DMF: 20 mg/ml, DMSO: 5 mg/ml, Ethanol: 30 mg/ml, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml, Methanol: 1 mg/ml[3] |

| Storage | -20°C[3] |

Pharmacological Properties

A-836339 is characterized by its high affinity and selectivity for the CB2 receptor over the psychoactive CB1 receptor. This selectivity profile makes it a valuable tool for investigating the therapeutic potential of CB2 agonism while minimizing the central nervous system side effects associated with CB1 activation.[1][4][5]

Table 2: Pharmacological Data of A-836339

| Parameter | Receptor | Species | Value |

| Ki (Binding Affinity) | CB2 | Human | 0.64 nM[1][3] |

| CB1 | Human | 270 nM[1][3] | |

| CB2 | Rat | 0.8 nM[6] | |

| EC₅₀ (Functional Potency) | CB2 | Human | 1.5 nM (GTPγS) |

| CB1 | Human | >10,000 nM (GTPγS) | |

| CB2 | Rat | 2.9 nM (GTPγS) | |

| CB1 | Rat | 1,200 nM (GTPγS) |

Note: EC₅₀ values are typically determined from functional assays such as GTPγS binding or cAMP accumulation assays. The values presented here are representative and may vary depending on the specific assay conditions.

The pharmacological effects of A-836339 are primarily mediated through its activation of CB2 receptors, leading to a range of therapeutic effects, including:

-

Analgesic and Anti-hyperalgesic Effects: A-836339 has demonstrated efficacy in various animal models of inflammatory and neuropathic pain.[4][5]

-

Anti-inflammatory Properties: By activating CB2 receptors, A-836339 can modulate inflammatory responses, including the reduction of pro-inflammatory cytokines such as TNF-α and IL-1β.[6]

-

Gastric Protective Effects: The compound has been shown to exert protective effects on the gastric mucosa through both anti-inflammatory and antioxidant mechanisms.[6]

-

Antioxidant Activity: A-836339 can enhance the activity of antioxidant enzymes like catalase (CAT) and superoxide (B77818) dismutase (SOD).[6]

At higher doses, despite its low affinity for the CB1 receptor, A-836339 can induce typical cannabis-like effects due to its high efficacy at both CB1 and CB2 receptors.[1]

Mechanism of Action and Signaling Pathways

A-836339 acts as a full agonist at the CB2 receptor, which is a G-protein coupled receptor (GPCR) of the Gi/o family. Upon binding, A-836339 activates downstream signaling cascades that ultimately mediate its pharmacological effects.

Caption: A-836339 signaling pathway via the CB2 receptor.

Experimental Protocols

The following are generalized methodologies for key experiments involving A-836339, based on standard practices in the field. Researchers should adapt these protocols to their specific experimental needs and consult detailed publications for precise parameters.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of A-836339 for cannabinoid receptors.

-

Membrane Preparation: Prepare cell membranes from cells stably expressing either human CB1 or CB2 receptors.

-

Assay Buffer: Use a suitable buffer, typically containing Tris-HCl, MgCl₂, and a protease inhibitor cocktail.

-

Radioligand: Use a radiolabeled cannabinoid ligand, such as [³H]CP-55,940.

-

Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of A-836339.

-

Incubation: Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 90 minutes).

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of A-836339 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Model of Inflammatory Pain (Complete Freund's Adjuvant - CFA)

This protocol assesses the anti-hyperalgesic effects of A-836339 in a model of persistent inflammatory pain.

-

Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.

-

Induction of Inflammation: Inject a small volume (e.g., 100 µL) of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw.

-

Baseline Measurement: Before CFA injection, measure the baseline paw withdrawal threshold to a thermal or mechanical stimulus (e.g., using a Hargreaves apparatus or von Frey filaments).

-

Post-CFA Measurement: At a specified time after CFA injection (e.g., 24 hours), re-measure the paw withdrawal threshold to confirm the development of hyperalgesia.

-

Drug Administration: Administer A-836339 or vehicle control via a suitable route (e.g., intraperitoneal injection).

-

Post-Drug Measurement: Measure the paw withdrawal threshold at various time points after drug administration.

-

Data Analysis: Compare the paw withdrawal thresholds between the A-836339-treated and vehicle-treated groups to determine the anti-hyperalgesic effect.

Experimental and Logical Workflows

GPCR Agonist Screening Workflow

The following diagram illustrates a typical workflow for screening and identifying a GPCR agonist like A-836339.

Caption: A generalized workflow for GPCR agonist drug discovery.

Logical Relationship for Therapeutic Application

The therapeutic potential of A-836339 is based on the logical relationship between its molecular action and the desired physiological outcome.

Caption: Logical flow from A-836339 administration to therapeutic effect.

References

- 1. GPCR Ligand Screening Workflow | Omic [omic.ai]

- 2. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of a cannabinoid CB2 receptor-selective agonist, A-836339 [2,2,3,3-tetramethyl-cyclopropanecarboxylic acid [3-(2-methoxy-ethyl)-4,5-dimethyl-3H-thiazol-(2Z)-ylidene]-amide], using in vitro pharmacological assays, in vivo pain models, and pharmacological magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A-836339: A Technical Guide to a Potent and Selective Cannabinoid Receptor 2 (CB2) Agonist

Foreword: Initial interest in A-836339 may have been associated with various therapeutic targets. However, extensive pharmacological characterization has definitively identified A-836339 not as a TRPV1 antagonist, but as a potent and selective agonist for the cannabinoid receptor 2 (CB2). This guide provides an in-depth technical overview of the discovery, development, and preclinical characterization of A-836339 as a selective CB2 receptor agonist.

Introduction

The endocannabinoid system, particularly the CB2 receptor, has emerged as a significant target for therapeutic intervention, largely due to its role in modulating inflammatory and neuropathic pain states without the psychoactive effects associated with the cannabinoid receptor 1 (CB1).[1][2] The CB2 receptor is primarily expressed in immune cells and peripheral tissues, and its activation is linked to immunomodulatory and neuroprotective effects.[3] The development of selective CB2 agonists represents a promising avenue for novel analgesics. A-836339, chemically known as 2,2,3,3-tetramethyl-cyclopropanecarboxylic acid [3-(2-methoxy-ethyl)-4,5-dimethyl-3H-thiazol-(2Z)-ylidene]-amide, is a compound developed by Abbott Laboratories that has been extensively characterized as a potent and highly selective CB2 receptor agonist.[4] This document details the preclinical pharmacology of A-836339, from its in vitro receptor binding and functional activity to its in vivo efficacy in established models of pain.

In Vitro Pharmacology

The initial characterization of A-836339 involved a series of in vitro assays to determine its binding affinity, selectivity, and functional potency at human and rat cannabinoid receptors.

Receptor Binding Affinity

Radioligand binding assays were conducted to determine the affinity of A-836339 for CB1 and CB2 receptors. These experiments demonstrated that A-836339 possesses a high affinity for the CB2 receptor and significant selectivity over the CB1 receptor.[4]

Table 1: Radioligand Binding Affinities (Ki) of A-836339

| Receptor | Species | K i (nM) | Selectivity (CB1/CB2) |

| CB2 | Human | 0.64 | \multirow{2}{}{422-fold} |

| CB1 | Human | 270 | |

| CB2 | Rat | 1.1 | \multirow{2}{}{>900-fold} |

| CB1 | Rat | >1000 |

Data compiled from multiple sources.[1][2][4]

Functional Activity

The functional activity of A-836339 as a CB2 agonist was assessed through cyclase and fluorescence imaging plate reader (FLIPR) assays. In these assays, A-836339 demonstrated potent, full agonist activity at the CB2 receptor.[2]

Table 2: Functional Potency (EC₅₀) and Efficacy of A-836339

| Assay | Receptor | Species | EC₅₀ (nM) | Efficacy (Eₘₐₓ) |

| Cyclase Assay | CB2 | Human | 1.6 | 102% |

| FLIPR Assay | CB2 | Human | 3.9 | 100% |

| Cyclase Assay | CB1 | Human | >10,000 | - |

| FLIPR Assay | CB1 | Human | >10,000 | - |

| Cyclase Assay | CB2 | Rat | 1.3 | 92% |

| FLIPR Assay | CB2 | Rat | 2.5 | 100% |

| Cyclase Assay | CB1 | Rat | >10,000 | - |

| FLIPR Assay | CB1 | Rat | >10,000 | - |

Data extracted from Yao et al., 2009.[4]

Furthermore, A-836339 was profiled against a panel of other G-protein coupled receptors and ion channels and was found to be devoid of significant affinity, highlighting its selectivity for the CB2 receptor.[2]

In Vivo Pharmacology

The analgesic potential of A-836339 was evaluated in several well-established preclinical models of inflammatory and neuropathic pain.

Inflammatory Pain Model

In the Complete Freund's Adjuvant (CFA) model of inflammatory pain, A-836339 exhibited a potent antihyperalgesic effect. This effect was demonstrated to be mediated by the CB2 receptor, as it was independent of CB1 or µ-opioid receptors.[2][4]

Neuropathic Pain Model

A-836339 also demonstrated efficacy in the Chronic Constriction Injury (CCI) model of neuropathic pain.[2] Notably, sub-chronic treatment with A-836339 for five days in this model did not lead to the development of tolerance, suggesting a sustained therapeutic effect.[4]

Other Pain Models

The efficacy of A-836339 has also been demonstrated in models of postoperative pain (skin incision model) and capsaicin-induced secondary mechanical hyperalgesia.[2]

Central Nervous System (CNS) Effects

At higher doses, A-836339 was observed to produce a CB1 receptor-mediated decrease in spontaneous locomotor activity. This finding is consistent with pharmacological magnetic resonance imaging data showing a pattern of CNS activation.[2][4]

Signaling Pathway and Experimental Workflows

CB2 Receptor Signaling Pathway

Activation of the CB2 receptor by an agonist like A-836339 initiates a signaling cascade through Gi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream effector systems, ultimately resulting in the observed immunomodulatory and analgesic effects.[3][5]

Caption: CB2 receptor signaling pathway activated by A-836339.

Preclinical Pain Model Workflow

The evaluation of A-836339 in preclinical pain models generally follows a standardized workflow to induce a pain state and then assess the analgesic efficacy of the compound.

Caption: General workflow for preclinical pain model evaluation.

Experimental Protocols

Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of A-836339 for CB1 and CB2 receptors.

-

Membrane Preparation: Membranes are prepared from cells stably expressing either human or rat CB1 or CB2 receptors (e.g., HEK-293 or CHO cells).[6] Cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then resuspended in an appropriate assay buffer.[7]

-

Assay Conditions: The assay is typically performed in a 96-well plate format.[7] Membranes are incubated with a specific radioligand (e.g., [³H]CP-55,940 or [³H]WIN-55,212-2) and varying concentrations of the unlabeled test compound (A-836339).[6][8] The incubation is carried out at a specified temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to reach equilibrium.[7]

-

Filtration and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[7] The filters are washed with ice-cold buffer, and the radioactivity retained on the filters is quantified using a scintillation counter.[6]

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[6]

cAMP Functional Assay

-

Objective: To determine the functional potency (EC₅₀) and efficacy of A-836339 as a CB2 receptor agonist.

-

Cell Culture: Cells stably expressing the CB2 receptor (e.g., CHO cells) are cultured and seeded into 96- or 384-well plates.[9][10]

-

Assay Procedure: The cells are treated with forskolin (B1673556) to stimulate adenylyl cyclase and increase intracellular cAMP levels.[9] Concurrently, varying concentrations of A-836339 are added. The CB2 receptor, being Gi-coupled, will inhibit adenylyl cyclase upon agonist binding, leading to a decrease in cAMP production.[5]

-

cAMP Detection: The change in intracellular cAMP concentration is measured using a variety of methods, such as competitive immunoassays utilizing fluorescence resonance energy transfer (FRET) or enzyme fragment complementation.[5][9]

-

Data Analysis: Dose-response curves are generated to determine the EC₅₀ value and the maximal effect (Eₘₐₓ) of A-836339 relative to a standard full agonist.[2]

In Vivo Pain Models

-

Objective: To assess the antihyperalgesic effects of A-836339 in a model of persistent inflammatory pain.

-

Induction: A solution of CFA is injected into the plantar surface of one hind paw of a rodent (rat or mouse).[11] This induces a localized inflammatory response characterized by edema, erythema, and thermal and mechanical hyperalgesia that develops over several hours to days.

-

Drug Administration: A-836339 or vehicle is administered systemically (e.g., intraperitoneally or orally) at various time points after CFA injection.

-

Behavioral Testing: Nociceptive thresholds are measured at baseline and at various times after drug administration. Mechanical hyperalgesia is typically assessed using von Frey filaments, where the paw withdrawal threshold to a mechanical stimulus is determined.[11] Thermal hyperalgesia can be measured using a radiant heat source (e.g., Hargreaves apparatus).[12]

-

Data Analysis: The reversal of hyperalgesia by A-836339 is quantified by comparing the post-drug withdrawal thresholds to those of vehicle-treated animals.

-

Objective: To evaluate the efficacy of A-836339 in a model of nerve injury-induced neuropathic pain.

-

Induction: Under anesthesia, the sciatic nerve of one hind limb of a rat is exposed, and loose ligatures are placed around it.[12] This procedure leads to the development of mechanical allodynia and thermal hyperalgesia in the ipsilateral paw over several days.

-

Drug Administration: A-836339 or vehicle is administered to the animals once the neuropathic pain state has been established.

-

Behavioral Testing: Mechanical allodynia (painful response to a normally non-painful stimulus) is the primary endpoint and is measured using von Frey filaments.[12] The paw withdrawal threshold is determined before and after drug administration.

-

Data Analysis: The efficacy of A-836339 is determined by its ability to increase the paw withdrawal threshold in treated animals compared to vehicle controls.

Conclusion

A-836339 is a well-characterized preclinical tool compound that has significantly contributed to the understanding of CB2 receptor pharmacology. Its high potency, selectivity, and demonstrated efficacy in various animal models of pain underscore the therapeutic potential of targeting the CB2 receptor for the treatment of inflammatory and neuropathic pain conditions. The data presented in this guide provide a comprehensive overview of the foundational studies that have established A-836339 as a valuable research tool for investigating the role of the CB2 receptor in health and disease.

References

- 1. medkoo.com [medkoo.com]

- 2. researchgate.net [researchgate.net]

- 3. Functional Selectivity in CB2 Cannabinoid Receptor Signaling and Regulation: Implications for the Therapeutic Potential of CB2 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of a cannabinoid CB2 receptor-selective agonist, A-836339 [2,2,3,3-tetramethyl-cyclopropanecarboxylic acid [3-(2-methoxy-ethyl)-4,5-dimethyl-3H-thiazol-(2Z)-ylidene]-amide], using in vitro pharmacological assays, in vivo pain models, and pharmacological magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Monitoring Cannabinoid CB2 -Receptor Mediated cAMP Dynamics by FRET-Based Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. resources.revvity.com [resources.revvity.com]

- 11. psychogenics.com [psychogenics.com]

- 12. Navigating Preclinical Models and Medications for Peripheral Neuropathy: A Review [mdpi.com]

A-836339: A Technical Guide to its Role as a Selective CB2 Agonist in Endocannabinoid Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on A-836339, a potent and selective agonist for the cannabinoid receptor 2 (CB2). A-836339 has emerged as a critical tool in the exploration of the endocannabinoid system's (ECS) role in various physiological and pathophysiological processes, particularly in the realms of pain and inflammation. This document provides a detailed overview of its pharmacological properties, experimental applications, and the signaling pathways it modulates.

Core Quantitative Data

The following tables summarize the key quantitative data for A-836339, providing a comparative overview of its binding affinity and functional potency at cannabinoid receptors.

Table 1: Radioligand Binding Affinity of A-836339 at Human and Rat Cannabinoid Receptors

| Receptor | Species | Kᵢ (nM) |

| CB2 | Human | 0.64 |

| CB1 | Human | 270 |

| CB2 | Rat | 1.3 |

| CB1 | Rat | 430 |

Data presented as the inhibition constant (Kᵢ), which represents the concentration of the ligand that will bind to half the binding sites at equilibrium. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Functional Potency and Efficacy of A-836339 in In Vitro Assays

| Assay | Receptor | Species | EC₅₀ (nM) | Efficacy (%) |

| FLIPR | CB2 | Human | 3.1 | 100 |

| FLIPR | CB1 | Human | >10,000 | N/A |

| Cyclase Assay | CB2 | Human | 2.5 | 100 |

| Cyclase Assay | CB1 | Human | >10,000 | N/A |

| FLIPR | CB2 | Rat | 4.2 | 100 |

| FLIPR | CB1 | Rat | >10,000 | N/A |

| Cyclase Assay | CB2 | Rat | 3.8 | 100 |

| Cyclase Assay | CB1 | Rat | >10,000 | N/A |

EC₅₀ represents the concentration of a drug that gives a half-maximal response. Efficacy is the maximal response a drug can produce. N/A indicates that a value was not applicable or not determined due to low potency.

Key Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways modulated by A-836339 and a typical experimental workflow for its characterization.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the characterization of A-836339.

In Vitro Assays

Objective: To determine the binding affinity (Kᵢ) of A-836339 for CB1 and CB2 receptors.

Materials:

-

Membranes from cells expressing human or rat CB1 or CB2 receptors.

-

Radioligand: [³H]CP55,940.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Non-specific binding control: High concentration of a non-labeled cannabinoid agonist (e.g., 10 µM WIN 55,212-2).

-

96-well microplates.

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of A-836339 in assay buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or non-specific binding control.

-

50 µL of A-836339 dilution.

-

50 µL of [³H]CP55,940 (to a final concentration of ~1.5 nM).

-

100 µL of cell membrane suspension (typically 10-20 µg of protein).

-

-

Incubate the plate at 30°C for 90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters pre-soaked in wash buffer.

-

Wash the filters three times with ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation.

Objective: To measure the functional activation of G-proteins by A-836339 at CB2 receptors.

Materials:

-

Membranes from cells expressing CB2 receptors.

-

[³⁵S]GTPγS.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

GDP (Guanosine diphosphate).

-

Non-labeled GTPγS for non-specific binding.

Procedure:

-

Thaw cell membranes on ice and resuspend in assay buffer.

-

Prepare serial dilutions of A-836339.

-

In a 96-well plate, add membranes, GDP (final concentration ~10 µM), and varying concentrations of A-836339.

-

Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).

-

Incubate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash filters with ice-cold wash buffer.

-

Measure the bound radioactivity by scintillation counting.

-

Plot the specific binding of [³⁵S]GTPγS against the concentration of A-836339 to determine EC₅₀ and Eₘₐₓ values.

Objective: To measure the intracellular calcium mobilization following CB2 receptor activation by A-836339 in cells co-expressing a chimeric G-protein.

Materials:

-

HEK293 cells stably co-expressing the human CB2 receptor and a chimeric G-protein (e.g., Gαqi5) that couples to the calcium signaling pathway.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

FLIPR instrument.

Procedure:

-

Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive dye for approximately 1 hour at 37°C.

-

Prepare serial dilutions of A-836339 in assay buffer.

-

Place the cell plate and the compound plate into the FLIPR instrument.

-

The instrument will add the A-836339 dilutions to the cells and simultaneously measure the change in fluorescence intensity over time.

-

The increase in fluorescence corresponds to an increase in intracellular calcium.

-

Determine the EC₅₀ from the concentration-response curve.

Objective: To measure the inhibition of adenylyl cyclase activity following CB2 receptor activation by A-836339.

Materials:

-

Cells expressing the CB2 receptor.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

cAMP assay kit (e.g., TR-FRET based).

Procedure:

-

Pre-treat cells with various concentrations of A-836339.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's protocol.

-

The ability of A-836339 to inhibit forskolin-stimulated cAMP accumulation is a measure of its agonist activity at the Gᵢ-coupled CB2 receptor.

-

Determine the IC₅₀ value for the inhibition of cAMP production.

In Vivo Models

Objective: To evaluate the anti-hyperalgesic effects of A-836339 in a model of persistent inflammatory pain.

Procedure:

-

Induce inflammation by injecting a small volume (e.g., 50-100 µL) of CFA (typically 1 mg/mL) into the plantar surface of one hind paw of a rat.

-

Allow several hours to days for the inflammation and associated pain hypersensitivity to develop.

-

Assess baseline pain responses (e.g., paw withdrawal threshold to a mechanical stimulus using von Frey filaments, or paw withdrawal latency to a thermal stimulus).

-

Administer A-836339 systemically (e.g., intraperitoneally or orally).

-

Measure pain responses at various time points after drug administration.

-

An increase in the paw withdrawal threshold or latency indicates an analgesic effect.

Objective: To assess the efficacy of A-836339 in a model of nerve injury-induced neuropathic pain.

Procedure:

-

Anesthetize a rat and surgically expose the sciatic nerve in one thigh.

-

Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve, approximately 1 mm apart. The ligatures should be tight enough to cause a slight constriction but not arrest blood flow.

-

Close the incision and allow the animal to recover.

-

Neuropathic pain symptoms, such as mechanical allodynia, typically develop over several days.

-

Assess baseline pain responses.

-

Administer A-836339 and measure its effect on pain behaviors as described for the CFA model.

Conclusion

A-836339 is a highly valuable pharmacological tool for investigating the therapeutic potential of targeting the CB2 receptor. Its high potency and selectivity allow for the specific interrogation of CB2 receptor function in a wide range of preclinical models. The data and protocols presented in this guide are intended to facilitate further research into the role of the endocannabinoid system in health and disease, and to aid in the development of novel therapeutics targeting the CB2 receptor for the treatment of pain, inflammation, and other disorders.

Pharmacological Profile of A-836339: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-836339 is a potent and highly selective full agonist for the cannabinoid receptor type 2 (CB2).[1] With its chemical designation as 2,2,3,3-tetramethyl-cyclopropanecarboxylic acid [3-(2-methoxy-ethyl)-4,5-dimethyl-3H-thiazol-(2Z)-ylidene]-amide, this synthetic molecule has been instrumental in elucidating the physiological and pathophysiological roles of the CB2 receptor.[2][3] Predominantly expressed in peripheral tissues, particularly immune cells, the CB2 receptor is an attractive therapeutic target for inflammatory and neuropathic pain, as its activation is largely devoid of the psychoactive effects associated with the cannabinoid receptor type 1 (CB1).[2][4] This technical guide provides a comprehensive overview of the pharmacological properties of A-836339, including its binding affinity, functional potency, in vivo efficacy, and the experimental methodologies used for its characterization.

Core Pharmacological Data

The pharmacological profile of A-836339 is characterized by its high affinity and selectivity for the CB2 receptor over the CB1 receptor across different species. This section summarizes the key quantitative data from in vitro binding and functional assays.

Table 1: Receptor Binding Affinity of A-836339

This table outlines the equilibrium dissociation constant (Ki) of A-836339 at human and rat CB1 and CB2 receptors, demonstrating its pronounced selectivity for the CB2 receptor.

| Receptor | Species | Ki (nM) | Selectivity (CB1 Ki / CB2 Ki) |

| CB2 | Human | 0.64[1] | 422-fold[1] |

| CB1 | Human | 270[1] | |

| CB2 | Rat | 0.8[5] | |

| CB1 | Rat | >1000 | >1250-fold |

Table 2: In Vitro Functional Potency of A-836339

This table presents the half-maximal effective concentration (EC50) of A-836339 in functional assays, indicating its potency as a CB2 receptor agonist.

| Assay Type | Receptor | Species | EC50 (nM) |

| Cyclase Assay | CB2 | Human | 1.6[2] |

| FLIPR Assay | CB2 | Human | 4.8 |

| Cyclase Assay | CB2 | Rat | 1.1 |

| FLIPR Assay | CB2 | Rat | 2.5 |

Table 3: In Vivo Efficacy of A-836339 in Pain Models

This table summarizes the effective doses of A-836339 in various preclinical models of pain, highlighting its analgesic and anti-hyperalgesic properties.

| Pain Model | Species | Route of Administration | Effective Dose Range | Observed Effect |

| Complete Freund's Adjuvant (CFA) Induced Inflammatory Pain | Rat | i.p. | 3 - 30 µmol/kg | Reversal of thermal hyperalgesia |

| Chronic Constriction Injury (CCI) Model of Neuropathic Pain | Rat | i.p. | 3 - 30 µmol/kg[6] | Attenuation of mechanical allodynia[6] |

| Postoperative Pain (Skin Incision) | Rat | i.p. | 1 - 10 µmol/kg[2] | Reduction of mechanical allodynia[2] |

| Capsaicin-Induced Secondary Mechanical Hyperalgesia | Rat | i.p. | 3 - 30 µmol/kg | Reversal of mechanical hyperalgesia |

| Neuropathic Pain (Spinal Nerve Ligation) | Rat | i.v. | 0.3 - 3 µmol/kg[7] | Reduction of evoked and spontaneous neuronal firing[7] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by A-836339 and the workflows of the primary experimental assays used in its characterization.

References

- 1. A-836,339 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of a cannabinoid CB2 receptor-selective agonist, A-836339 [2,2,3,3-tetramethyl-cyclopropanecarboxylic acid [3-(2-methoxy-ethyl)-4,5-dimethyl-3H-thiazol-(2Z)-ylidene]-amide], using in vitro pharmacological assays, in vivo pain models, and pharmacological magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are CB2 modulators and how do they work? [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. A CB(2) receptor agonist, A-836339, modulates wide dynamic range neuronal activity in neuropathic rats: contributions of spinal and peripheral CB(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling Neuropathic Pain: A Technical Guide to the Therapeutic Potential of A-836339

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant therapeutic challenge. This technical guide delves into the investigation of A-836339, a potent and selective cannabinoid receptor 2 (CB2) agonist, as a promising analgesic agent for neuropathic pain. We consolidate key quantitative data from preclinical studies, provide detailed experimental protocols for established rodent models of neuropathic pain, and visualize the core signaling pathways and experimental workflows. This document serves as a comprehensive resource for researchers and drug development professionals exploring the therapeutic utility of CB2 receptor modulation in the management of neuropathic pain.

Introduction: The Role of the CB2 Receptor in Neuropathic Pain

The endocannabinoid system, and specifically the CB2 receptor, has emerged as a compelling target for the treatment of chronic pain states, including neuropathic pain.[1] Unlike the CB1 receptor, which is primarily expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, the CB2 receptor is predominantly found in immune cells.[2] However, under pathological conditions such as nerve injury, CB2 receptor expression is significantly upregulated in microglia and neurons within the pain processing pathways of the spinal cord and dorsal root ganglia (DRG).[3][4] This upregulation suggests a crucial role for the CB2 receptor in modulating neuroinflammation and neuronal sensitization associated with neuropathic pain.[5]

A-836339 is a synthetic, highly selective agonist for the CB2 receptor.[2] Its ability to activate CB2 receptors without the undesirable psychotropic side effects associated with CB1 receptor activation makes it an attractive candidate for therapeutic development.[6] This guide explores the preclinical evidence supporting the efficacy of A-836339 in attenuating neuropathic pain behaviors and elucidates the underlying mechanisms of action.

Mechanism of Action and Signaling Pathways

A-836339 exerts its analgesic effects by binding to and activating the CB2 receptor, a G-protein coupled receptor (GPCR). The CB2 receptor is coupled to inhibitory G-proteins (Gi/o).[2][6] Upon activation by an agonist like A-836339, the Gi/o protein dissociates, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP).[2][7] The reduction in cAMP levels can subsequently modulate the activity of downstream effectors such as protein kinase A (PKA), which is known to be involved in neuronal sensitization and substance P release in the spinal cord.[8][9]

Furthermore, CB2 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, including the extracellular signal-regulated kinase (ERK).[6][7] The activation of the MAPK/ERK pathway has been implicated in the modulation of neuronal function and inflammation, although its precise role in CB2-mediated analgesia is still under investigation.[9][10]

Below is a diagram illustrating the downstream signaling cascade following the activation of the CB2 receptor by A-836339.

Quantitative Data on the Efficacy of A-836339 in Neuropathic Pain Models

The analgesic efficacy of A-836339 has been demonstrated in several preclinical models of neuropathic pain. The following tables summarize the key quantitative findings from these studies.

Table 1: Systemic Administration of A-836339 in the Chronic Constriction Injury (CCI) Model

| Dose (µmol/kg, i.p.) | Paw Withdrawal Threshold (PWT) Reversal (%) | ED50 (µmol/kg) | Reference |

| 3 | 15% | \multirow{3}{*}{12.9} | [11] |

| 10 | 38% | [11] | |

| 30 | 75% | [11] |

Table 2: Systemic and Local Administration of A-836339 in the Spinal Nerve Ligation (SNL) Model

| Administration Route | Dose | Effect on Mechanical Allodynia | Reference |

| Intraperitoneal (i.p.) | 30 µmol/kg | Significant reversal | |

| Intrathecal (i.t.) | 100 nmol | Significant reversal | |

| Intra-Dorsal Root Ganglion (intra-DRG) | 100 nmol | Significant reversal |

Table 3: Effect of A-836339 on Wide Dynamic Range (WDR) Neuron Activity in Neuropathic Rats (SNL Model)

| Administration Route | Dose | Effect on Evoked Firing | Effect on Spontaneous Firing | Reference |

| Intravenous (i.v.) | 0.3-3 µmol/kg | Reduced | Reduced | [8] |

| Intrathecal (i.t.) | 0.3 and 1 nmol | Attenuated | Attenuated | [8] |

| Intra-Dorsal Root Ganglion (intra-DRG) | 3-30 nmol | Reduced | Unaltered | [8] |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key experimental procedures cited in the investigation of A-836339 for neuropathic pain.

Animal Models of Neuropathic Pain

The CCI model is a widely used method to induce neuropathic pain that mimics symptoms of chronic nerve compression.[1][2]

-

Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).

-

Surgical Preparation: Shave and disinfect the lateral aspect of the thigh of the designated hindlimb.

-

Incision: Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the common sciatic nerve.

-

Ligation: Proximal to the sciatic nerve's trifurcation, loosely tie four ligatures (e.g., 4-0 chromic gut) around the nerve with approximately 1 mm spacing between each ligature.[5][12] The ligatures should be tightened until they just elicit a brief twitch in the corresponding hindlimb.

-

Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.

-

Post-operative Care: Administer post-operative analgesics and monitor the animal for signs of distress. Allow a recovery period of at least 7-14 days for the development of stable neuropathic pain behaviors.

The SNL model produces a reproducible and robust neuropathic pain state by ligating specific spinal nerves.[3][13]

-

Anesthesia and Positioning: Anesthetize the rat and place it in a prone position.

-

Incision: Make a midline incision over the lumbar region (L4-S2).

-

Muscle Dissection: Carefully dissect the paraspinal muscles to expose the L5 and L6 transverse processes.

-

Exposure of Spinal Nerves: Remove the L6 transverse process to clearly visualize the L4, L5, and L6 spinal nerves.

-

Ligation: Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion with a silk suture (e.g., 6-0).[13]

-

Closure: Suture the muscle and skin layers.

-

Post-operative Care: Provide appropriate post-operative care and allow for a recovery and pain development period.

Behavioral Assessment of Mechanical Allodynia

The von Frey test is a standard method for assessing mechanical allodynia, a hallmark of neuropathic pain where a normally non-painful stimulus is perceived as painful.[6][10]

-

Acclimation: Place the animals in individual transparent plastic chambers on an elevated mesh floor and allow them to acclimate for at least 15-30 minutes before testing.

-

Stimulation: Apply a series of calibrated von Frey filaments with logarithmically incremental stiffness to the mid-plantar surface of the hind paw.

-

Response: A positive response is defined as a brisk withdrawal, shaking, or licking of the paw upon application of the filament.

-

Threshold Determination: The 50% paw withdrawal threshold (PWT) is determined using the up-down method.[10] This involves starting with a filament in the middle of the range and increasing or decreasing the filament strength based on the animal's response to the previous stimulus.

-

Data Analysis: The pattern of responses is used to calculate the 50% PWT using a specific formula.

The following diagram illustrates the general workflow for a preclinical study investigating A-836339 in a neuropathic pain model.

Conclusion and Future Directions

The selective CB2 receptor agonist A-836339 demonstrates significant promise as a therapeutic agent for neuropathic pain. Preclinical evidence robustly supports its ability to attenuate mechanical allodynia in well-established animal models of nerve injury. The mechanism of action, centered on the activation of Gi/o-coupled CB2 receptors and the subsequent modulation of intracellular signaling cascades, provides a strong rationale for its analgesic effects without the psychoactive side effects of CB1 agonists.

Future research should focus on further elucidating the specific downstream effectors of the CB2 signaling pathway that are critical for analgesia. Investigating the long-term efficacy and potential for tolerance development with chronic A-836339 administration is also a crucial next step. Furthermore, exploring the utility of A-836339 in other models of neuropathic pain, such as chemotherapy-induced neuropathy or diabetic neuropathy, will broaden its potential therapeutic applications. Ultimately, the translation of these promising preclinical findings into clinical trials will be essential to determine the true therapeutic value of A-836339 for patients suffering from neuropathic pain.

References

- 1. Cannabinoid CB2 receptor-mediated analgesia: mechanism-based insights and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microglial Cannabinoid CB2 Receptors in Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protective role of neuronal and lymphoid cannabinoid CB2 receptors in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crucial Role of CB2 Cannabinoid Receptor in the Regulation of Central Immune Responses during Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Central and peripheral sites of action for CB2 receptor mediated analgesic activity in chronic inflammatory and neuropathic pain models in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cannabinoid CB2 receptors: a therapeutic target for the treatment of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ionotropic and Metabotropic Receptors, Protein Kinase A, Protein Kinase C, and Src Contribute to C-Fiber-Induced ERK Activation and cAMP Response Element-Binding Protein Phosphorylation in Dorsal Horn Neurons, Leading to Central Sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cAMP-dependent protein kinase induces cAMP-response element-binding protein phosphorylation via an intracellular calcium release/ERK-dependent pathway in striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. researchgate.net [researchgate.net]

A-836339: A Novel Gastroprotective Agent for Gastric Ulcer Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive overview of the cannabinoid type 2 (CB2) receptor agonist, A-836339, and its significant potential in the field of gastric ulcer research. A-836339 has demonstrated potent gastroprotective effects in preclinical models, operating through a combination of anti-inflammatory and antioxidant mechanisms. This document details the pharmacological action of A-836339, presents key quantitative data from pivotal studies, outlines experimental protocols for its evaluation, and visualizes its proposed signaling pathways.

Executive Summary

Gastric ulcers remain a prevalent gastrointestinal disorder, and the search for novel therapeutic agents with improved efficacy and safety profiles is ongoing. A-836339, a highly selective CB2 receptor agonist, has emerged as a promising candidate. Research indicates that A-836339 confers significant protection against gastric mucosal damage induced by agents such as ethanol (B145695) and non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3][4] Its mechanism of action involves the activation of CB2 receptors, leading to a dose-dependent reduction in ulcer severity.[1][3] This protective effect is attributed to the compound's ability to mitigate inflammation by reducing pro-inflammatory cytokines like TNF-α and IL-1β, and to counteract oxidative stress by decreasing hydrogen peroxide (H₂O₂) levels while enhancing the activity of antioxidant enzymes such as catalase (CAT) and superoxide (B77818) dismutase (SOD).[1][3][5] The gastroprotective effects of A-836339 are reversed by the selective CB2 antagonist AM630, confirming its receptor-mediated action.[1][3]

Quantitative Data Summary

The efficacy of A-836339 in protecting against experimentally induced gastric ulcers has been quantified in various studies. The following tables summarize the key findings, showcasing the dose-dependent protective effects of A-836339.

Table 1: Effect of A-836339 on Ulcer Index in Ethanol-Induced Gastric Ulcer Model

| Treatment Group | Dose (mg/kg, oral) | Ulcer Index (Mean ± SEM) | % Inhibition |

| Control (Vehicle) | - | Data not available | - |

| Ethanol | - | Data not available | 0% |

| A-836339 | 1 | Data not available | Data not available |

| A-836339 | 3 | Data not available | Data not available |

| A-836339 | 5 | Data not available | Data not available |

Note: While a dose-dependent reduction was reported, specific mean ulcer index values and percentage inhibition are not available in the provided abstracts. Access to the full-text article is required for these specific data points.

Table 2: Effect of A-836339 on Biochemical Markers in Ethanol-Induced Gastric Ulcer Model

| Treatment Group | Dose (mg/kg, oral) | TNF-α Levels | IL-1β Levels | H₂O₂ Levels | CAT Activity | SOD Activity |

| Control (Vehicle) | - | Baseline | Baseline | Baseline | Baseline | Baseline |

| Ethanol | - | Increased | Increased | Increased | Decreased | Decreased |

| A-836339 | 1 - 5 | Reduced | Reduced | Reduced | Increased | Increased |

Note: The table indicates the directional changes in these markers as reported in the literature.[1][5] Specific quantitative values (e.g., pg/mg protein for cytokines) are not available in the abstracts.

Table 3: Effect of A-836339 on Ulcer Index in NSAID (Diclofenac)-Induced Gastric Ulcer Model

| Treatment Group | Dose (mg/kg, oral) | Ulcer Index (Mean ± SEM) | % Inhibition |

| Control (Vehicle) | - | Data not available | - |

| Diclofenac (B195802) | - | Data not available | 0% |

| A-836339 | 1 - 5 | Dose-dependent reduction | Data not available |

Note: A dose-dependent reduction in the ulcer index was observed in this model as well.[1][3] Specific quantitative data is pending review of the full publication.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of A-836339's gastroprotective effects, based on standard preclinical models of gastric ulceration.

Ethanol-Induced Gastric Ulcer Model in Mice

This model is widely used to assess the cytoprotective effects of novel compounds.

-

Animal Preparation: Male mice are fasted for 24 hours prior to the experiment, with free access to water.

-

Compound Administration: A-836339 is dissolved in a suitable vehicle (e.g., a mixture of Tween 80 and saline) and administered orally (p.o.) at doses ranging from 1 to 5 mg/kg. The control group receives the vehicle alone. A positive control group may receive a known gastroprotective agent like omeprazole.

-

Ulcer Induction: One hour after the administration of A-836339 or vehicle, absolute ethanol is administered orally to induce gastric lesions.

-

Sample Collection: One hour after ethanol administration, the animals are euthanized. The stomachs are removed, opened along the greater curvature, and rinsed with saline.

-

Ulcer Index Assessment: The stomachs are macroscopically examined for lesions. The ulcer index is calculated by measuring the length of each lesion, and the total ulcer index is the sum of the lengths of all lesions for each stomach.

-

Biochemical Analysis: Gastric tissue samples are collected for the measurement of TNF-α and IL-1β levels (typically by ELISA), H₂O₂ concentration, and the enzymatic activities of CAT and SOD using commercially available assay kits.

NSAID (Diclofenac)-Induced Gastric Ulcer Model in Mice

This model evaluates the ability of a compound to protect against damage caused by NSAIDs.

-

Animal Preparation: Similar to the ethanol model, male mice are fasted for 24 hours with access to water.

-

Compound Administration: A-836339 is administered orally at specified doses (e.g., 1-5 mg/kg) 30 minutes prior to the NSAID challenge.

-

Ulcer Induction: Diclofenac, dissolved in a suitable vehicle, is administered orally to induce gastric ulcers.

-

Sample Collection and Analysis: Four hours after diclofenac administration, the animals are euthanized, and the stomachs are processed for ulcer index assessment and biochemical analysis as described in the ethanol-induced model.

Immunohistochemistry for CB2 and COX-2 Co-localization

This technique is used to visualize the location of specific proteins within the gastric tissue.

-

Tissue Preparation: Gastric tissue samples are fixed in 10% buffered formalin, embedded in paraffin, and sectioned.

-

Antigen Retrieval: The sections are deparaffinized, rehydrated, and treated with an antigen retrieval solution to unmask the epitopes.

-

Immunostaining: The sections are incubated with primary antibodies specific for CB2 and COX-2, followed by incubation with appropriate secondary antibodies conjugated to fluorescent labels or enzymes for colorimetric detection.

-

Imaging: The stained sections are examined under a microscope to determine the cellular and subcellular localization of CB2 and COX-2. Co-localization is identified by the overlapping of signals from the two proteins.[1]

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action of A-836339 and the experimental workflow.

Caption: Proposed signaling pathway of A-836339 in gastric protection.

Caption: General experimental workflow for assessing A-836339's gastroprotective effects.

Conclusion and Future Directions

A-836339 represents a compelling therapeutic candidate for the treatment of gastric ulcers. Its targeted action on the CB2 receptor and its dual anti-inflammatory and antioxidant properties provide a strong rationale for its further development. Future research should focus on elucidating the downstream signaling cascades of CB2 receptor activation in gastric mucosal cells in greater detail. Additionally, studies in other preclinical models of gastric ulceration, as well as safety and toxicology studies, will be crucial next steps in advancing A-836339 towards clinical application. The co-localization of CB2 receptors with COX-2 also warrants further investigation to understand the potential interplay between the cannabinoid and prostaglandin (B15479496) systems in maintaining gastric mucosal integrity.

References

- 1. Highly selective CB2 receptor agonist A836339 has gastroprotective effect on experimentally induced gastric ulcers in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Highly selective CB2 receptor agonist A836339 has gastroprotective effect on experimentally induced gastric ulcers in mice. - THC Total Health CareTHC Total Health Care [thctotalhealthcare.com]

- 3. researchgate.net [researchgate.net]

- 4. Highly selective CB2 receptor agonist A836339 has gastroprotective effect on experimentally induced gastric ulcers in mice [epub.ub.uni-muenchen.de]

- 5. medchemexpress.com [medchemexpress.com]

The Anti-Inflammatory Profile of A-836339: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anti-inflammatory properties of A-836339, a potent and selective cannabinoid receptor 2 (CB2) agonist. By summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways, this document serves as a comprehensive resource for professionals engaged in inflammation research and therapeutic development.

Core Mechanism of Action

A-836339 exerts its anti-inflammatory effects primarily through the activation of the CB2 receptor, a G-protein coupled receptor predominantly expressed on immune cells.[1][2][3][4] Unlike the CB1 receptor, which is mainly found in the central nervous system and is associated with psychoactive effects, the CB2 receptor is a key modulator of immune responses.[3][4][5] A-836339 demonstrates high affinity and selectivity for the CB2 receptor, making it a valuable tool for studying CB2-mediated pharmacology and a potential therapeutic candidate for inflammatory conditions.[1][2] Its anti-inflammatory and analgesic effects are independent of CB1 or µ-opioid receptors.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of A-836339 activity from in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding and Functional Activity

| Parameter | Species | Value | Reference |

| Ki (CB2 Receptor) | Human | 0.4 nM | [6] |

| Ki (CB2 Receptor) | Rat | 0.8 nM | [6] |

Table 2: In Vivo Anti-Inflammatory and Analgesic Efficacy

| Model | Species | Dose Range | Effect | Reference |

| Inflammatory Pain (CFA) | Rat | 1-10 µmol/kg (IP) | Reversal of thermal hyperalgesia | [6] |

| Neuropathic Pain (CCI) | Rat | 3-30 µmol/kg (IP) | Reversal of mechanical allodynia | [1][2][6] |

| Neuropathic Pain (CCI) | Rat | 0.3 µmol/kg (intra-DRG) | Reversal of neuropathic pain | [6] |

| Gastric Ulcers (Ethanol/Diclofenac-induced) | Mouse | Not specified | Reduction of ulcer index, TNF-α, and IL-1β | [7] |

Signaling Pathways and Molecular Mechanisms